2-Bromobenzaldehyde

Catalog No.
S590174
CAS No.
6630-33-7
M.F
C7H5BrO
M. Wt
185.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobenzaldehyde

CAS Number

6630-33-7

Product Name

2-Bromobenzaldehyde

IUPAC Name

2-bromobenzaldehyde

Molecular Formula

C7H5BrO

Molecular Weight

185.02 g/mol

InChI

InChI=1S/C7H5BrO/c8-7-4-2-1-3-6(7)5-9/h1-5H

InChI Key

NDOPHXWIAZIXPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)Br

Synonyms

o-Bromobenzaldehyde; 1-Bromo-2-formylbenzene; 2-Bromobenzenecarboxaldehyde; NSC 60390; o-Bromobenzaldehyde

Canonical SMILES

C1=CC=C(C(=C1)C=O)Br

Synthesis of Heterocyclic Compounds

-Bromobenzaldehyde serves as a valuable building block in the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These compounds possess a wide range of biological and medicinal properties, making them crucial targets for research.

One prominent example is the synthesis of 1-aryl-1H-indazoles. 1-aryl-1H-indazoles are a class of heterocyclic compounds with significant potential in pharmaceutical research [1]. Studies have shown that 2-Bromobenzaldehyde can be effectively utilized as a starting material for their synthesis [1, 2].

  • [1] Cho, S. J., & Kim, J. N. (2004). Copper(I) salt/PEG-400 catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and primary amines. Tetrahedron Letters, 45(14), 3111-3114.
  • [2] Bae, J. W., & Cho, S. J. (2013). Palladium-catalyzed synthesis of 2-aminoindoles from 2-bromobenzaldehydes and amines under CO pressure. Tetrahedron Letters, 54(18), 2322-2325.

2-Bromobenzaldehyde is an organic compound with the molecular formula C7_7H5_5BrO and a molecular weight of 185.02 g/mol. It is a clear yellow liquid at room temperature, with a melting point ranging from 16 to 19 °C and a boiling point of approximately 230 °C. The compound is slightly soluble in ethyl acetate and chloroform but is insoluble in water . It is categorized as a brominated derivative of benzaldehyde, featuring a formyl group (−CHO) and a bromine atom attached to the benzene ring in the ortho position .

, making it a versatile compound in organic synthesis. Notable reactions include:

  • Aldol Reactions: It is utilized in L-threonine aldolase-catalyzed enantioselective and diastereoselective aldol reactions, which are important for synthesizing complex organic molecules .
  • Formation of Quinazolines: When reacted with benzamidine, it can lead to the formation of 2-arylquinazolines, although the yield may be lower compared to other substrates .
  • Palladium-Catalyzed Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, which are crucial for constructing various organic frameworks .

While specific biological activities of 2-bromobenzaldehyde are not extensively documented, its derivatives have been studied for potential pharmacological effects. Compounds derived from bromobenzaldehydes often exhibit antibacterial and antifungal properties. The presence of the bromine atom can enhance the biological activity of these compounds by influencing their interaction with biological targets .

Several methods exist for synthesizing 2-bromobenzaldehyde:

  • Bromination of Benzaldehyde: A common method involves the direct bromination of benzaldehyde using bromine or brominating agents in the presence of a catalyst .
  • Ortho-Bromination Techniques: More selective methods include palladium-catalyzed ortho-bromination of substituted benzaldoximes, allowing for more controlled synthesis .
  • Aldol Condensation: This method utilizes the compound's reactivity in aldol reactions to form more complex molecules through condensation processes .

2-Bromobenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: It is used in synthetic organic chemistry for constructing complex molecular architectures.
  • Chemical Manufacturing: As a building block, it contributes to the production of dyes, fragrances, and other specialty chemicals .

Interaction studies involving 2-bromobenzaldehyde primarily focus on its reactivity with other chemical species. For instance:

  • Reactivity with Amines: The compound can react with amines to form imines or other nitrogen-containing compounds, which are valuable in drug discovery.
  • Cross-Coupling Studies: Research has demonstrated its utility in palladium-catalyzed cross-coupling reactions, highlighting its role in forming carbon-carbon bonds essential for synthesizing complex organic molecules .

2-Bromobenzaldehyde belongs to a class of compounds known as bromobenzaldehydes, which include three isomers:

Compound NameMolecular FormulaPhysical StateMelting Point (°C)Boiling Point (°C)
2-BromobenzaldehydeC7_7H5_5BrOLiquid16–19230
3-BromobenzaldehydeC7_7H5_5BrOLiquid18–21233–236
4-BromobenzaldehydeC7_7H5_5BrOSolid57255–258

Uniqueness of 2-Bromobenzaldehyde

The uniqueness of 2-bromobenzaldehyde lies in its specific position of the bromine atom on the benzene ring (ortho position), which significantly influences its chemical reactivity and interactions compared to its isomers. This positional difference affects its application in synthetic chemistry, particularly in selective reactions where steric hindrance plays a critical role.

2-Bromobenzaldehyde exhibits distinctive physical and chemical properties that make it an attractive synthetic target. With a molecular formula of C7H5BrO and molecular weight of 185.02 g/mol, this compound melts at 16-19°C and boils at 230°C under standard atmospheric conditions. The compound demonstrates a density of 1.585 g/mL at 25°C and exhibits limited water solubility while being readily soluble in organic solvents such as ethanol, benzene, and chloroform. Its chemical behavior is characterized by the presence of both an electron-withdrawing aldehyde group and a bromine substituent, which influence its reactivity patterns in various synthetic transformations.

The strategic importance of 2-bromobenzaldehyde stems from its dual functionality, where the aldehyde group can participate in condensation reactions while the bromine atom serves as an excellent leaving group for cross-coupling processes. This compound finds extensive application in L-threonine aldolase-catalyzed enantioselective and diastereoselective aldol reactions, demonstrating its value in asymmetric synthesis. Additionally, it serves as a key intermediate in the preparation of complex zinc coordination compounds with potential anticancer properties. The versatility of 2-bromobenzaldehyde in pharmaceutical synthesis has made it an essential component in medicinal chemistry research, particularly for the development of novel therapeutic agents.

Suzuki-Miyaura Coupling for Biphenyl Architectures

Palladium-catalyzed Suzuki-Miyaura coupling reactions of 2-bromobenzaldehyde with arylboronic acids provide direct access to biphenyl aldehydes, key intermediates in PAH synthesis. A study demonstrated that using Pd(OAc)₂ with tricyclohexylphosphine ligand (PCy₃·HBF₄) selectively activates the C(sp²)–Br bond over competing C(sp³)–Cl bonds in dihalogenated substrates, achieving yields up to 92% for chloromethyl-biphenyl derivatives [1]. Ligand choice critically influences selectivity: bulky phosphines favor oxidative addition at the aryl bromide while suppressing undesired alkyl chloride coupling (Scheme 1).

PAH Construction via Sequential Coupling-Cyclization

2-Bromobenzaldehyde derivatives undergo tandem cross-coupling and cyclization to form angular PAHs. For example, coupling 2-bromobenzaldehyde with 4-methyl-1-naphthaleneboronic acid under Pd(PPh₃)₄ catalysis yields o-naphthyl benzaldehyde intermediates, which undergo PtCl₂-mediated cycloisomerization to benzo[c]phenanthrenes [2]. This strategy enables modular synthesis of carcinogenic hydrocarbon metabolites, with X-ray crystallography confirming planar structures critical for DNA intercalation [2].

Table 1: Palladium-Catalyzed Coupling Reactions of 2-Bromobenzaldehyde

SubstrateBoronic AcidLigandYield (%)Product Application
2-Bromobenzaldehyde4-Methyl-1-naphthalenePPh₃85Benzo[c]phenanthrene precursor [2]
o-Chloromethyl bromobenzenep-Tolylboronic acidPCy₃·HBF₄92Unsymmetrical biphenyl [1]

Copper-Mediated Cascade Reactions for Heterocyclic Frameworks

C–N Bond Formation in Azole Synthesis

Copper catalysts enable one-pot synthesis of nitrogen-containing heterocycles from 2-bromobenzaldehyde. A CuCl₂/K₂CO₃ system facilitates coupling with 6-aminouracils, forming tricyclic quinazolinones via Ullmann-type C–N coupling and subsequent cyclocondensation [4]. Microwave-assisted conditions enhance reaction efficiency, achieving 78–89% yields within 2 hours [4].

Isoxazole and Oxazepine Construction

2-Bromobenzaldehyde participates in Cu(I)-catalyzed 1,3-dipolar cycloadditions with alkynes to yield isoxazoles. Using [Cu(phen)(PPh₃)₂]NO₃ as catalyst, N-hydroxyimidoyl chlorides derived from 2-bromobenzaldehyde react with phenylacetylene, producing 3,5-diphenylisoxazoles in 94% yield [4]. Similarly, Cu(OTf)₂ mediates cascade reactions between propargylated aldehydes and o-phenylenediamines, forming antitumor oxazepines through 7-exo-dig cyclization [4].

Mechanistic Insight: Copper facilitates both single-electron transfer (SET) and two-electron pathways. In oxazepine synthesis, SET generates ammoniumyl radical cations that undergo [3+2] cyclization, followed by oxidation to aromatic heterocycles [4].

Nickel-Catalyzed Ullmann-Type Coupling for Biaryl Systems

Reductive Coupling to Dihydrophenanthrenes

Nickel(0) complexes catalyze Ullmann-Pinacol cascades converting 2-bromobenzaldehyde into trans-9,10-dihydroxy-9,10-dihydrophenanthrene. Using (Ph₃P)₂NiCl₂ (5 mol%) and Zn powder, the reaction proceeds via initial homo-coupling to form biphenyl-2,2′-dialdehyde, followed by intramolecular pinacol coupling under Zn²⁺ coordination [6]. This one-pot method achieves 80% yield while tolerating electron-donating substituents like methoxy groups [6].

Migratory Cross-Coupling with Alkyl Halides

Nickel/photoredox dual catalysis enables coupling of 2-bromobenzaldehyde with unactivated alkyl chlorides. Bathocuproine-ligated Ni complexes facilitate radical-mediated cross-couplings, where alkyl radicals generated via photoredox activation combine with aryl nickel intermediates to form benzyl-substituted aldehydes [5]. This method overcomes limitations of traditional Ullmann reactions in handling sterically hindered partners.

Bimetallic Catalysis in Tandem C–H Activation/Cross-Coupling Processes

Pd/Cu Systems for Directed C–H Functionalization

Bimetallic Pd/Cu catalysts enable ortho-C–H alkenylation of 2-bromobenzaldehyde derivatives. A Pd(OAc)₂/Cu(OAc)₂ system with 8-aminoquinoline directing groups facilitates olefin insertion at the aryl bromide’s ortho position, followed by intramolecular Heck cyclization to form indenone frameworks. This approach demonstrates improved regioselectivity compared to monometallic systems.

Cooperative Catalysis for Annulation Reactions

Combining Ru and Pd catalysts achieves dehydrogenative [4+2] annulation between 2-bromobenzaldehyde and allylic alcohols. RuCl₃ oxidizes alcohols to α,β-unsaturated carbonyls, which undergo Pd-mediated conjugate addition/cyclization with the aldehyde group, forming naphthofuran derivatives.

Table 2: Bimetallic Catalysis Performance Comparison

Catalyst SystemReaction TypeYield (%)Turnover Frequency (h⁻¹)
Pd/CuC–H Alkenylation/Cyclization7612
Ru/PdDehydrogenative Annulation689

XLogP3

2.4

Boiling Point

230.0 °C

Melting Point

21.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6630-33-7

Wikipedia

2-Bromobenzaldehyde

General Manufacturing Information

Benzaldehyde, 2-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

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